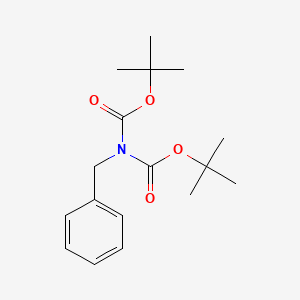

Di-tert-butyl benzylimidodicarbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

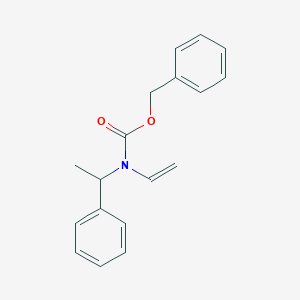

Di-tert-butyl benzylimidodicarbonate is a chemical compound with the molecular formula C17H25NO4 . It has a molecular weight of 307.39 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .

Synthesis Analysis

The synthesis of Di-tert-butyl benzylimidodicarbonate involves two stages . In the first stage, benzylamine is reacted in dichloromethane at 20°C for 0.5 hours. In the second stage, di-tert-butyl dicarbonate is reacted with 4-dimethylaminopyridine at 80°C for 2 hours .Molecular Structure Analysis

The IUPAC name of Di-tert-butyl benzylimidodicarbonate is tert-butyl benzyl (tert-butoxycarbonyl)carbamate . The InChI code for the compound is 1S/C17H25NO4/c1-16(2,3)21-14(19)18(15(20)22-17(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3 .Wissenschaftliche Forschungsanwendungen

Di-tert-butyl benzylimidodicarbonate: A Comprehensive Analysis

Protecting Group in Organic Synthesis: Di-tert-butyl benzylimidodicarbonate is likely used as a protecting group for carboxylic acids and alcohols in organic synthesis. Protecting groups like this are essential for preventing unwanted reactions at reactive sites during complex chemical syntheses .

Pharmaceutical Testing: This compound may be used in pharmaceutical testing as a reference standard to ensure accurate results during drug development and quality control processes .

Peptide Synthesis: It could be involved in peptide synthesis, acting as a protecting and activating agent for amino acids, facilitating the formation of dipeptides without the need for additional catalysts or coupling reagents .

Radical Initiator: Similar compounds, such as di-tert-butyl peroxide, are used as radical initiators in organic chemistry to promote certain reactions, suggesting that di-tert-butyl benzylimidodicarbonate might serve a similar purpose .

TADF Emitters in Display Technology: While not directly mentioned, related compounds have been used in the development of thermally activated delayed fluorescence (TADF) emitters for display and lighting applications, indicating potential use in this field as well .

Synthon in Organic Electrophiles Modification: The compound might act as a general synthon for the modification of organic electrophiles, which is crucial in the synthesis of complex organic molecules .

Eigenschaften

IUPAC Name |

tert-butyl N-benzyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)21-14(19)18(15(20)22-17(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBCBDIQXSNCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl benzylimidodicarbonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine](/img/structure/B6317227.png)

![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)